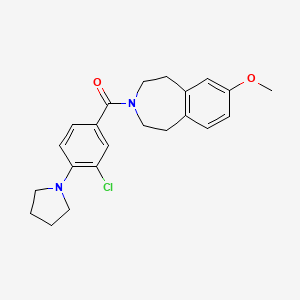![molecular formula C21H31N3O3 B5653235 2,2-dimethylpropyl 3-oxo-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5653235.png)
2,2-dimethylpropyl 3-oxo-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative within the class of 3,9-diazaspiro[5.5]undecane derivatives, known for their intriguing molecular architectures and potential in pharmaceutical applications. These compounds are synthesized through various innovative methods, including spirocyclization and multi-component reactions, offering a wide range of chemical functionalities and structural diversity.
Synthesis Analysis
The synthesis of such compounds typically involves intramolecular spirocyclization of pyridine substrates. For example, one method entails the activation of the pyridine ring with ethyl chloroformate followed by intramolecular addition of an attached β-dicarbonyl nucleophile, facilitated by titanium isopropoxide (Parameswarappa & Pigge, 2011). Another approach includes a one-pot multi-component reaction catalyzed by triethylamine, producing ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives (Li et al., 2014).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives reveals a spirocyclic framework, often characterized by X-ray crystallography. These structures exhibit significant stereochemical complexity and are capable of engaging in various intermolecular interactions, contributing to their potential biological activity (Islam et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of these compounds includes their participation in further synthetic transformations, such as Michael addition reactions. These reactions allow for the introduction of various functional groups, expanding the chemical diversity and potential applications of the diazaspiro[5.5]undecane scaffold (Aggarwal & Khurana, 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystallinity, are influenced by their molecular structure and substitution patterns. Studies have shown that the solvatochromic behavior and fluorescence quantum yield of diazaspiro[5.5]undecane derivatives are affected by the polarity of solvents, indicating their potential for application in photophysical studies (Aggarwal & Khurana, 2015).
Chemical Properties Analysis
The chemical properties of these compounds, including their stability, reactivity, and potential for forming complexes with metals, have been explored. For instance, certain diazaspiro[5.5]undecane derivatives demonstrate the ability to act as bidentate ligands, forming complexes with ruthenium(II) and copper(II), showcasing their versatility in coordination chemistry (Cordes et al., 2013).
Propiedades
IUPAC Name |
2,2-dimethylpropyl 3-oxo-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-20(2,3)16-27-19(26)23-12-9-21(10-13-23)8-7-18(25)24(15-21)14-17-6-4-5-11-22-17/h4-6,11H,7-10,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDVJRSNRJDEJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC(=O)N1CCC2(CCC(=O)N(C2)CC3=CC=CC=N3)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylpropyl 3-oxo-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B5653163.png)
![5-[2-(3-chloroisoxazol-5-yl)ethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5653165.png)
![N-[(2-naphthylamino)carbonothioyl]-2-furamide](/img/structure/B5653172.png)

![4-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-2-methylthieno[3,2-d]pyrimidine](/img/structure/B5653192.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-fluoro-2-methylbenzyl)-3-pyrrolidinyl]-2-hydroxyacetamide hydrochloride](/img/structure/B5653198.png)
![1-(4-biphenylyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5653206.png)

![4'-{[(cyclopropylamino)carbonyl]amino}-N,N-dimethylbiphenyl-4-carboxamide](/img/structure/B5653216.png)
![3-[2-(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5653219.png)
![N-[2-(3-chlorophenyl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5653229.png)
![8-ethyl-2-(ethylamino)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5653234.png)
![N~4~-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-5-ethylpyrimidine-2,4-diamine](/img/structure/B5653239.png)
![1-isonicotinoylbenzo[cd]indol-2(1H)-one](/img/structure/B5653250.png)